Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI)

Description

BenchChem offers high-quality Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

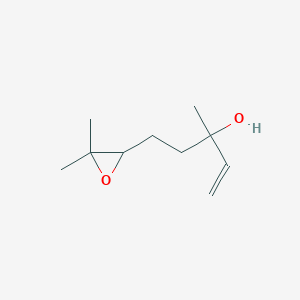

5-(3,3-dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,11)7-6-8-9(2,3)12-8/h5,8,11H,1,6-7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATQWIIUJKWZNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CCC(C)(C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of Oxiranepropanol, alpha-ethenyl-alpha,3,3-trimethyl-(9CI)

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Oxiranepropanol, alpha-ethenyl-alpha,3,3-trimethyl-(9CI), a significant monoterpene alcohol found in various natural sources. Known by several synonyms, most notably 6,7-epoxylinalool, this compound is of interest to researchers in the fields of natural products, flavor and fragrance chemistry, and drug development. This document collates available data on its structural and molecular properties, predicted physicochemical characteristics, and provides detailed methodologies for its synthesis and analytical characterization. The guide is intended to serve as a vital resource for scientists and professionals engaged in research and development involving this molecule.

Introduction and Chemical Identity

Oxiranepropanol, alpha-ethenyl-alpha,3,3-trimethyl-(9CI), with the CAS Number 15249-35-1, is a naturally occurring oxygenated monoterpenoid. It is a derivative of linalool, a widely distributed terpene alcohol in essential oils. The presence of an epoxide ring and a tertiary alcohol functional group within its structure imparts specific reactivity and properties that are of scientific and commercial interest. This compound is recognized as a key aroma constituent in various plants and fruits, including papaya.[1]

The accurate characterization of its physicochemical properties is fundamental for its application in various fields, from understanding its biological activity to its formulation in commercial products. This guide aims to provide a detailed compilation of these properties, grounded in available scientific literature and predictive models.

Chemical Structure and Identifiers

The structural identity of a compound is the cornerstone of its chemical and physical characterization. The following diagram illustrates the molecular structure of Oxiranepropanol, alpha-ethenyl-alpha,3,3-trimethyl-(9CI).

Caption: Synthesis of 6,7-epoxylinalool from linalool.

Experimental Protocol: Synthesis via Epoxidation

Rationale: The choice of an epoxidizing agent is critical for achieving high selectivity for the 6,7-double bond over the vinyl group's double bond. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective due to their electrophilic nature, which favors reaction with the more nucleophilic (electron-rich) trisubstituted alkene.

Methodology:

-

Dissolution: Dissolve linalool in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize the formation of byproducts.

-

Addition of Oxidant: Add a solution of m-CPBA (or another suitable peroxy acid) in DCM dropwise to the stirred linalool solution over a period of 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (linalool) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 6,7-epoxylinalool.

Analytical Methodologies for Characterization

The structural elucidation and purity assessment of 6,7-epoxylinalool rely on a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the method of choice for analyzing volatile compounds like terpene epoxides. It provides both separation based on boiling point and polarity (GC) and structural information through mass fragmentation patterns (MS).

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program might start at 40-60 °C, hold for a few minutes, then ramp up to 250-300 °C.

-

Injector and Detector Temperatures: The injector is typically set to 250 °C, and the MS source and quadrupole temperatures are maintained around 230 °C and 150 °C, respectively. [2]* Mass Range: A scan range of m/z 40-400 is generally sufficient to capture the molecular ion and key fragment ions.

Expected Mass Spectrum: The mass spectrum of 6,7-epoxylinalool would be expected to show a molecular ion peak (M+) at m/z 170, corresponding to its molecular weight. Characteristic fragment ions would arise from the cleavage of the epoxide ring, loss of a water molecule, and other fragmentation pathways typical of terpene alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of organic molecules. They provide detailed information about the chemical environment of each hydrogen and carbon atom.

Experimental Protocol:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

¹H NMR: Key signals would include those for the vinyl protons, the methyl groups, the protons of the epoxide ring, and the hydroxyl proton. The chemical shifts and coupling constants would be diagnostic for the structure.

-

¹³C NMR: The spectrum would show distinct signals for each of the 10 carbon atoms. The chemical shifts of the carbons in the epoxide ring and the carbon bearing the hydroxyl group would be particularly informative.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule. For 6,7-epoxylinalool, the key functional groups are the hydroxyl group and the epoxide ring.

Experimental Protocol:

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

-

O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds (vinyl group).

-

C-O-C Stretch (Epoxide): The asymmetric C-O-C stretch of the epoxide ring typically appears as a peak in the 950–810 cm⁻¹ region. [3]* Epoxide Ring Breathing: A symmetric ring breathing vibration may be observed around 1250 cm⁻¹. [4]

Conclusion

Oxiranepropanol, alpha-ethenyl-alpha,3,3-trimethyl-(9CI), or 6,7-epoxylinalool, is a monoterpenoid with significant potential in various scientific and industrial domains. While a complete set of experimentally determined physicochemical data is not yet widely available, this guide consolidates the existing knowledge, including predicted properties and established analytical methodologies. The provided protocols for synthesis and characterization offer a robust framework for researchers to produce and validate this compound for further investigation. Future experimental studies are encouraged to further refine the physicochemical profile of this intriguing natural product.

References

-

FooDB. (2022). Showing Compound 6,7-Epoxylinalool (FDB004699). Retrieved from [Link]

- Ager, D. J. (2020). Linalool. In Natural Compounds in the Battle against Microorganisms. IntechOpen.

-

FooDB. (2022). Showing Compound Linalool oxide (FDB021839). Retrieved from [Link]

- Curtis, T. (2013). Linalool Oxide. Perfumer & Flavorist, 38, 18-20.

-

NIST. (n.d.). Linalool oxide. In NIST Chemistry WebBook. Retrieved from [Link]

- Joulain, D., & König, W. A. (2009). The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit (Actinidia) species.

-

Wikipedia. (n.d.). Linalool. Retrieved from [Link]

- Correddu, D., Aly, S. H., Di Nardo, G., & Gilardi, G. (2022). Mass spectrum of epoxy-geraniol.

-

SpectraBase. (n.d.). 6,7-Epoxy-citronellol. Retrieved from [Link]

- Blazheyevskiy, M., & Bouhlal, A. (n.d.).

-

RefractiveIndex.INFO. (n.d.). Refractive index database. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxycitronellal dimethyl acetal. Retrieved from [Link]

- Bouzid, O., et al. (2024).

-

PubChem. (n.d.). Epoxylinalool oxide. Retrieved from [Link]

-

PubChem. (n.d.). Linalool. Retrieved from [Link]

-

PubChem. (n.d.). Linalool, oxide. Retrieved from [Link]

- Wang, L., et al. (2019). Synthesis and characterization of novel epoxy resin bearing naphthyl and limonene moieties, and its cured polymer. Polymer, 172, 148-156.

-

SpectraBase. (n.d.). 1,2-EPOXY-LINALOOL;MAJOR_ISOMER. Retrieved from [Link]

-

PubChem. (n.d.). Lupeol. Retrieved from [Link]

- El-Sayed, A. M., et al. (2018). Synthesis and Characterization of Polyethoxylate Surfactants Derived from Phenolic Lipids. Journal of Surfactants and Detergents, 21(4), 485-494.

- Li, Y., et al. (2025). Divergent Total Syntheses of 7,20‐Epoxy, 3,20‐Epoxy, and 6,7‐seco‐ent‐Kaurane Diterpenoids.

- The Royal Society of Chemistry. (n.d.). Near Infrared (NIR) Analysis of Epoxy Amine Reaction.

- Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy, 37(3), 24-28.

-

The Good Scents Company. (n.d.). 6,7-dihydro-7-hydroxylinalool. Retrieved from [Link]

- Kurbanoğlu, N. İ. (2020).

- Zhang, X., et al. (2024). Integration of FTIR Spectroscopy, Volatile Compound Profiling, and Chemometric Techniques for Advanced Geographical and Varietal Analysis of Moroccan Eucalyptus Essential Oils. Molecules, 29(22), 5432.

- da Silva, J. K. R., et al. (2017). Boiling temperatures and enthalpy changes of Essential oils. Journal of Thermal Analysis and Calorimetry, 130(2), 795-801.

- Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy, 37(3), 24-28.

- Wiederseiner, S., et al. (2010). Refractive-index and density matching in concentrated particle suspensions: a review. Experiments in Fluids, 50(1), 1183–1205.

- Kurbanoğlu, N. İ. (2020).

- Wiley Online Library. (n.d.). The FTIR spectra—time curves of EP and FREP‐6.

- Amanote Research. (n.d.).

- Bolton, E. C. (1914). Tables of refractive indices.

-

PubChem. (n.d.). Linalool. Retrieved from [Link]

- Zimmermann, B. (2020). Chemical Analysis of Pollen by FT-Raman and FTIR Spectroscopies. Frontiers in Plant Science, 11, 468.

Sources

Biosynthesis pathway of linalool oxide pyranoid in plants.

An In-Depth Technical Guide to the Biosynthesis of Linalool Oxide Pyranoid in Plants

Abstract

Linalool and its oxygenated derivatives, including the cyclic pyranoid and furanoid linalool oxides, are significant contributors to the floral scent of hundreds of plant species. These volatile organic compounds play critical roles in plant ecology, mediating interactions with pollinators and herbivores, and are of substantial commercial interest in the fragrance, flavor, and pharmaceutical industries. The biosynthesis of linalool oxide pyranoid is a sophisticated, multi-step enzymatic process that begins with the formation of the monoterpene alcohol linalool and proceeds through a cytochrome P450-mediated oxidative cascade. This technical guide provides a comprehensive overview of this pathway, detailing the core enzymatic steps, subcellular compartmentalization, and regulatory mechanisms. Furthermore, it offers field-proven experimental protocols for pathway elucidation, including enzyme characterization and metabolite analysis, to support researchers and drug development professionals in this field.

Chapter 1: The Linalool Scaffolding: Precursor Biosynthesis

The journey to linalool oxide pyranoid begins with the synthesis of its precursor, linalool. This process is a well-conserved branch of the larger terpenoid biosynthesis pathway.

The Universal Isoprenoid Precursors: IPP and DMAPP

All terpenoids, including linalool, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] In plants, these precursors are produced via two distinct pathways: the mevalonate (MVA) pathway, which operates in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, localized in the plastids.[1][2]

The MEP Pathway: The Primary Route to Monoterpenes

Monoterpenes like linalool are predominantly synthesized in the plastids, utilizing IPP and DMAPP generated by the MEP pathway.[1][2] This pathway begins with pyruvate and glyceraldehyde-3-phosphate and involves a series of enzymatic steps to produce the C5 precursors.

Formation of Geranyl Diphosphate (GPP): The Committed Step

Within the plastids, the enzyme Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction forms the ten-carbon (C10) intermediate, geranyl diphosphate (GPP), which is the committed precursor for all monoterpenes.[2]

Linalool Synthases (LIS): The Gatekeepers to Linalool Diversity

The final and pivotal step in linalool formation is the conversion of GPP to linalool, a reaction catalyzed by linalool synthase (LIS), a member of the terpene synthase (TPS) family.[2][3] LIS enzymes facilitate the isomerization of GPP and the subsequent addition of a water molecule. These enzymes are stereoselective, producing specific enantiomers such as the sweet, floral (S)-(+)-linalool or the woody (R)-(-)-linalool, which possess distinct aromas and biological functions.[1][3][4] For example, in Arabidopsis thaliana, TPS14 is responsible for producing (+)-(S)-linalool, while TPS10 produces (−)-(R)-linalool.[5][6] While most monoterpene synthesis occurs in plastids, some LIS enzymes, like PpTPS3 in peach, lack a plastid transit signal and are located in the cytoplasm, suggesting potential cross-talk between compartments.[3]

Caption: The final step of linalool biosynthesis from the precursor GPP.

Chapter 2: The Oxidative Cascade: Conversion of Linalool to Linalool Oxide Pyranoid

The transformation of the volatile alcohol linalool into its cyclic ether derivatives involves a sophisticated, spatially segregated oxidative process. This conversion is critical for producing non-volatile, often conjugated, forms that can be stored in plant tissues.[5]

The Critical Role of Cytochrome P450 Monooxygenases (CYPs)

The oxidation of linalool is primarily mediated by cytochrome P450 monooxygenases (CYPs), a large family of heme-thiolate enzymes.[5][7] These enzymes are typically located in the endoplasmic reticulum (ER).[5][8] In Arabidopsis, several P450s from the CYP71 and CYP76 families have been identified as key players in linalool metabolism.[5][9] Specifically, CYP76C1 has been characterized as a multifunctional enzyme that catalyzes a cascade of oxidation reactions on the linalool molecule.[9][10]

Step 1: Epoxidation of Linalool to 6,7-Epoxy-linalool

The biosynthesis of both pyranoid and furanoid linalool oxides proceeds through a common, unstable intermediate: 6,7-epoxy-linalool.[11][12] This intermediate is formed via the epoxidation of the 6,7-carbon double bond of linalool. This reaction is catalyzed by CYP enzymes, such as members of the CYP76 family.[9][13]

Step 2: Intramolecular Cyclization to Pyranoid and Furanoid Isomers

Following its formation, the 6,7-epoxy-linalool intermediate undergoes a spontaneous or enzyme-assisted intramolecular cyclization.[11][12] The hydroxyl group at the C-3 position attacks the epoxide ring, leading to the formation of the five-membered furanoid ring or the six-membered pyranoid ring. The ratio of pyranoid to furanoid isomers can vary depending on reaction conditions and the specific enzymes involved.[12]

Subcellular Architecture: A Spatially Coordinated Pathway

The biosynthesis of linalool oxide pyranoid is a prime example of subcellular metabolic coordination. Linalool is synthesized in the plastids (via the MEP pathway) or occasionally in the cytoplasm.[3][14] It must then be transported to the endoplasmic reticulum (ER), where the membrane-bound CYP enzymes catalyze its conversion to 6,7-epoxy-linalool.[5][8] The subsequent cyclization may occur at the ER or in other cellular compartments. This spatial separation necessitates the transport of intermediates between organelles.

Caption: Spatially coordinated biosynthesis of Linalool Oxide Pyranoid.

Chapter 3: Key Enzymes and Regulatory Networks

The rate and specificity of linalool oxide production are tightly controlled by the expression and activity of the involved enzymes, which are themselves governed by complex regulatory networks.

Key Enzymes in the Pathway

The primary enzymes driving this pathway are the Linalool Synthases (TPS) and Cytochrome P450s (CYP). Their coordinated action is essential for the efficient conversion of GPP to the final oxide products.

Table 1: Key Enzymes in the Linalool Oxide Pyranoid Biosynthesis Pathway

| Enzyme Class | Gene Example (Arabidopsis) | Substrate | Product(s) | Subcellular Location | Reference(s) |

|---|---|---|---|---|---|

| Terpene Synthase | TPS10, TPS14 | Geranyl Diphosphate (GPP) | (R)-Linalool, (S)-Linalool | Plastid | [5][6] |

| Cytochrome P450 | CYP76C1, CYP71B31, CYP76C3 | Linalool | 6,7-Epoxy-linalool, 8-hydroxylinalool, and other oxides | Endoplasmic Reticulum |[5][9] |

Transcriptional and Hormonal Regulation

The expression of TPS and CYP genes is often regulated by transcription factors (TFs) from families such as MYB, bHLH, and NAC.[15][16][17] For instance, in peach, the PpbHLH1 transcription factor has been shown to regulate linalool synthesis.[3] Furthermore, the plant hormone jasmonic acid (JA) and its derivative methyl jasmonate (MeJA) are known to induce the expression of genes involved in terpenoid biosynthesis as part of the plant's defense response.[16][18] This suggests that linalool oxide production can be upregulated in response to biotic or abiotic stress.

Chapter 4: Methodologies for Pathway Elucidation and Analysis

Validating the function of enzymes and quantifying the metabolites in this pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Heterologous Expression and In Vitro Enzyme Assays

This protocol describes the functional characterization of a candidate CYP enzyme for linalool oxidation activity.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the candidate CYP gene from plant cDNA.

- Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

2. Heterologous Expression:

- Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

- Grow the culture to mid-log phase and induce protein expression (e.g., with IPTG for E. coli or galactose for yeast).

- Harvest the cells and prepare microsomes, which contain the ER-localized CYP enzymes.[5]

3. In Vitro Enzyme Assay:

- Prepare a reaction mixture containing:

- Microsomal protein preparation.

- NADPH-cytochrome P450 reductase (if not co-expressed).

- A buffered solution (e.g., 50 mM potassium phosphate, pH 7.5).

- NADPH as a cofactor.

- Start the reaction by adding the substrate, linalool (either (R)- or (S)-enantiomer).

- Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

- Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate or hexane).

4. Product Identification:

- Analyze the extracted products using GC-MS and compare the mass spectra and retention times with authentic standards of linalool oxides and other potential derivatives.[5][11]

Caption: Experimental workflow for CYP enzyme characterization.

Protocol: Metabolite Profiling by Headspace GC-MS

This protocol is designed for the sensitive detection and quantification of volatile linalool and its oxides from plant tissues.

1. Sample Preparation:

- Collect and flash-freeze plant tissue (e.g., flowers, leaves) in liquid nitrogen.

- Grind the tissue to a fine powder under liquid nitrogen.

- Accurately weigh a portion of the powdered tissue (e.g., 100-200 mg) into a 20 mL headspace vial.

- Add a saturated solution of calcium chloride (CaCl₂) to inhibit enzymatic activity.

- Add a known amount of an internal standard (e.g., nonyl acetate or camphor) for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Equilibrate the vial at a specific temperature (e.g., 50°C) for a set time (e.g., 15 min).

- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 min) to adsorb the volatile compounds.[19]

3. GC-MS Analysis:

- Desorb the volatiles from the SPME fiber in the heated injection port of the GC-MS (e.g., at 250°C).[19]

- Separate the compounds on a suitable capillary column (e.g., a 5% phenyl methyl silicone column).[19]

- Use a temperature gradient program to achieve optimal separation (e.g., start at 40°C, ramp to 180-250°C).[19][20]

- Operate the mass spectrometer in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[20]

4. Data Analysis:

- Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention indices with known values.

- Quantify the compounds by creating a calibration curve using authentic standards relative to the internal standard.

Data Presentation: Comparative Analysis of Analytical Techniques

The choice of analytical method is critical for accurate quantification. GC-MS is the gold standard for volatile analysis, while LC-MS/MS is suitable for non-volatile or conjugated forms.

Table 2: Comparison of Validation Parameters for Linalool and Linalool Oxide Quantification

| Parameter | GC-MS / HS-GC-MS | LC-MS/MS | HPLC-UV |

|---|---|---|---|

| Analyte | Linalool, Linalool Oxides | Linalool | Linalool |

| Linearity (R²) | ≥ 0.998[20] | > 0.99[20] | 0.9975[21] |

| Linear Range | 0.10–10.00 μg/mL[20] | 7.5–500 ng/mL[20] | 5–200 µg/mL[21] |

| Accuracy (% Recovery) | 80.23–115.41%[20] | 97.1-99.3%[20] | 92–112%[21] |

| Limit of Detection (LOD) | 0.01 mg/kg (for isomers)[20] | 3.5 ng/mL[20] | 2 µg/mL[20] |

Chapter 5: Concluding Remarks and Future Perspectives

The biosynthesis of linalool oxide pyranoid is a highly regulated and compartmentalized metabolic pathway, culminating in the production of ecologically and commercially important compounds. The pathway relies on the sequential action of terpene synthases in the plastids and cytochrome P450 monooxygenases in the endoplasmic reticulum. Significant progress has been made in identifying the core genes and enzymes, particularly in model species like Arabidopsis thaliana.

Future research should focus on several key areas:

-

Transport Mechanisms: Elucidating the mechanisms by which linalool and its intermediates are transported between the plastids/cytosol and the ER is a critical unanswered question.

-

Enzyme Specificity: A deeper understanding of the substrate and product specificity of different CYP isoforms will be crucial for predicting and engineering the production of specific linalool oxide isomers.

-

Regulatory Complexity: Unraveling the complete transcriptional and signaling networks that control this pathway in response to developmental and environmental cues will provide a more holistic understanding.

By advancing knowledge in these areas, researchers can unlock the potential for metabolic engineering of plants and microorganisms to produce high-value linalool oxides for a variety of applications, from novel fragrances to advanced therapeutic agents.

References

-

Ginglinger, J. F., et al. (2013). Gene Coexpression Analysis Reveals Complex Metabolism of the Monoterpene Alcohol Linalool in Arabidopsis Flowers. The Plant Cell. Available from: [Link]

-

Ginglinger, J. F., et al. (2013). Gene Coexpression Analysis Reveals Complex Metabolism of the Monoterpene Alcohol Linalool in Arabidopsis Flowers. The Plant Cell | Oxford Academic. Available from: [Link]

-

Kessler, A., & Halitschke, R. (2017). Metabolic Products of Linalool and Modulation of GABAA Receptors. Frontiers in Chemistry. Available from: [Link]

-

Wei, C., et al. (2022). Synthesis of flavour-related linalool is regulated by PpbHLH1 and associated with changes in DNA methylation during peach fruit ripening. Plant Biotechnology Journal. Available from: [Link]

-

Boachon, B., et al. (2015). CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists. PubMed. Available from: [Link]

-

U-C. Hipler, et al. (2007). Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation. PubMed. Available from: [Link]

-

Simpkins, N. Linalool. University of Bristol. Available from: [Link]

-

Boachon, B., et al. (2015). CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists. The Plant Cell | Oxford Academic. Available from: [Link]

-

Wen, N., et al. (2022). Transcriptome and Metabolomics Integrated Analysis Reveals Terpene Synthesis Genes Controlling Linalool Synthesis in Grape Berries. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. linalool biosynthesis I. PubChem. Available from: [Link]

-

Wang, Y., et al. (2024). Biosynthesis pathway of linalool and the expression trends of related DEGs. ResearchGate. Available from: [Link]

-

Zhang, M., et al. (2014). Identification of a Plastid-Localized Bifunctional Nerolidol/Linalool Synthase in Relation to Linalool Biosynthesis. Semantic Scholar. Available from: [Link]

-

Matich, A. J., et al. (2009). Structures of (S)-d 5 -linalool, and the furanoid and pyranoid linalool oxide isomers. ResearchGate. Available from: [Link]

-

Kianersi, F., et al. (2022). Linalool biosynthetic pathway genes CsγTRPS (A) and CsLINS (B) are... ResearchGate. Available from: [Link]

-

An, M., et al. (2020). Natural Compounds in the Battle against Microorganisms—Linalool. PMC - NIH. Available from: [Link]

-

dos Santos, M. C., et al. (2025). Development of a validated HS-GC-MS analytical method for the quantification of linalool oxide isomers in nanostructured formulations. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2024). FhMYB108 Regulates the Expression of Linalool Synthase Gene in Freesia hybrida and Arabidopsis. PMC. Available from: [Link]

-

Correddu, D., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI. Available from: [Link]

-

Matich, A. J., et al. (2009). The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit ( Actinidia ) species. ResearchGate. Available from: [Link]

-

Zhang, M., et al. (2025). Identification of a Plastid-Localized Bifunctional Nerolidol/Linalool Synthase in Relation to Linalool Biosynthesis in Young Grape Berries. ResearchGate. Available from: [Link]

-

Zhang, X., et al. (2023). Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica 'Hainan dayezhong'. PMC. Available from: [Link]

-

Chen, X., et al. (2025). (PDF) A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba. ResearchGate. Available from: [Link]

-

Chen, X., et al. (2010). A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba. PMC. Available from: [Link]

-

Wikipedia. Linalool 8-monooxygenase. Available from: [Link]

-

Lavy, V., et al. (2002). Linalool and linalool oxide production in transgenic carnation flowers expressing the Clarkia breweri linalool synthase gene. ResearchGate. Available from: [Link]

-

El-Sayed, A. M. (2025). The Pherobase Synthesis - cis-pyranoid linalool oxide | C10H18O2. Available from: [Link]

- Google Patents. US6703218B2 - Process for the preparation of linalool oxide or of linalool oxide-containing mixtures.

-

Johnson, M. A., et al. (2022). Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method. ACS Publications. Available from: [Link]

-

Zhang, N., et al. (2023). Linalool: A ubiquitous floral volatile mediating the communication between plants and insects. ResearchGate. Available from: [Link]

-

UniProt. Linalool 8-monooxygenase - Amycolatopsis decaplanina DSM 44594. Available from: [Link]

-

Zhang, N., et al. (2023). Linalool: A ubiquitous floral volatile mediating the communication between plants and insects. Journal of Systematics and Evolution. Available from: [Link]

-

Zhang, C., et al. (2020). Efficient Biosynthesis of R-(−)-Linalool through Adjusting the Expression Strategy and Increasing GPP Supply in Escherichia coli. ACS Publications. Available from: [Link]

-

Aprotosoaie, A. C., et al. (2014). Recent updates on bioactive properties of linalool. Food & Function (RSC Publishing). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. jse.ac.cn [jse.ac.cn]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Metabolic Products of Linalool and Modulation of GABAA Receptors [frontiersin.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Transcriptome and Metabolomics Integrated Analysis Reveals Terpene Synthesis Genes Controlling Linalool Synthesis in Grape Berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Stereochemical Profiling and Synthetic Methodologies of 6-Ethenyl-2,2,6-trimethyloxan-3-ol (Pyranoid Linalool Oxide)

Executive Summary

The monoterpene derivative 6-ethenyl-2,2,6-trimethyloxan-3-ol , universally known as pyranoid linalool oxide, is a critical chiral building block and aroma compound found extensively in essential oils and fermented beverages. Because its structural framework contains two distinct chiral centers, it exists as four unique stereoisomers. Isolating these isomers from their furanoid counterparts has historically plagued synthetic chemists due to their nearly identical boiling points and polarities.

This whitepaper provides an in-depth mechanistic analysis of the stereochemistry, fungal biotransformation, and a highly efficient, self-validating chemical separation protocol for pyranoid linalool oxide stereoisomers, designed for researchers in drug development and analytical chemistry.

Structural Elucidation and Stereochemistry

The core structure of pyranoid linalool oxide consists of a six-membered tetrahydropyran (oxane) ring. The specific substitution pattern—a vinyl (ethenyl) group at C6, gem-dimethyls at C2, a methyl at C6, and a hydroxyl at C3—gives rise to two stereogenic centers at C3 and C6 .

Because the molecule possesses two chiral centers, it yields 22=4 possible stereoisomers, which form two pairs of enantiomers. In standard nomenclature, the relative stereochemistry between the C3-hydroxyl and the C6-vinyl group dictates the cis or trans designation[1].

Quantitative Data: Stereoisomer Profiling

The following table summarizes the four stereoisomers of pyranoid linalool oxide, mapping their absolute configurations to their trivial industry names and available registry data[1][2][3].

| Absolute Configuration | IUPAC Name | Trivial Nomenclature | Relative Configuration | CAS Registry Number |

| (3R, 6R) | (3R,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol | trans-(+)-pyranoid linalool oxide | trans | 14049-11-7 |

| (3S, 6S) | (3S,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol | trans-(-)-pyranoid linalool oxide | trans | N/A |

| (3R, 6S) | (3R,6S)-6-ethenyl-2,2,6-trimethyloxan-3-ol | cis-(+)-pyranoid linalool oxide | cis | 39028-58-5 |

| (3S, 6R) | (3S,6R)-6-ethenyl-2,2,6-trimethyloxan-3-ol | cis-(-)-pyranoid linalool oxide | cis | N/A |

(Note: The generic CAS number for the unresolved isomeric mixture of 6-ethenyl-2,2,6-trimethyloxan-3-ol is 13226-35-2[4].)

Biosynthetic Pathways and Fungal Biotransformation

In nature, pyranoid linalool oxides are synthesized via the oxyfunctionalization of linalool. This biotransformation is highly active in specific fungal strains, which utilize cytochrome P450 monooxygenases to achieve regioselective oxidation[5].

Mechanistic Causality: The biosynthesis proceeds through the regioselective mono-epoxidation of linalool's electron-rich trisubstituted double bond (C6=C7). The resulting intermediate, 6,7-epoxylinalool, undergoes an intramolecular cyclization. Fungal strains such as Corynespora cassiicola (DSM 62475), Aspergillus niger, and Botrytis cinerea have been identified as highly efficient biocatalysts for this transformation, yielding conversion rates close to 100% under optimized feed-batch conditions[5].

The stereopreference of the fungal enzymes dictates the final ratio of the (3S,6S) or (3R,6S) intermediates, ultimately controlling the enantiomeric excess of the resulting pyranoid oxides[5].

Chemical Synthesis and Chromatographic Resolution

Direct chromatographic separation of the eight linalool oxide isomers (four furanoid + four pyranoid) from a crude synthetic mixture is notoriously difficult. To solve this, a chemoselective derivatization strategy must be employed, exploiting the distinct steric environments of the hydroxyl groups in the furanoid versus pyranoid rings[6].

The Causality of Chemoselective Benzoylation

When linalool is epoxidized and cyclized, it forms a mixture of furanoid (~81%) and pyranoid (~19%) isomers[6].

-

Furanoid Isomers: The intramolecular attack forms a 5-membered ring, leaving the hydroxyl group on the exocyclic isopropyl moiety. This creates a tertiary alcohol , which is highly sterically hindered.

-

Pyranoid Isomers: The attack forms a 6-membered ring, placing the hydroxyl group directly on the oxane ring at C3. This creates a secondary alcohol , which is sterically accessible.

By treating the crude mixture with benzoyl chloride, the secondary alcohols of the pyranoid isomers react rapidly to form benzoate esters, while the tertiary alcohols of the furanoid isomers remain unreacted due to steric hindrance[6]. This drastic shift in polarity allows for effortless separation via standard silica gel chromatography.

Experimental Protocol: Step-by-Step Methodology

Step 1: Epoxidation and Cyclization

-

Dissolve enantiopure (R)- or (S)-linalool (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.

-

Portion-wise, add meta-chloroperoxybenzoic acid (mCPBA, 1.1 eq). Rationale: mCPBA is electrophilic and selectively attacks the more electron-dense trisubstituted C6=C7 double bond over the monosubstituted C1=C2 vinyl group.

-

Once starting material is consumed (verify via TLC), add a catalytic amount of p-toluenesulfonic acid (PTSA) to drive the intramolecular epoxide ring-opening and cyclization.

-

Quench with 10% aqueous Na₂S₂O₅ and extract the crude furanoid/pyranoid mixture[7].

Step 2: Chemoselective Benzoylation

-

Dissolve the crude isomer mixture in CH₂Cl₂ and add pyridine (2.0 eq). Cool to 0 °C.

-

Dropwise, add benzoyl chloride (BzCl, 1.2 eq based on pyranoid ratio).

-

Stir at room temperature for 4 hours. The pyranoid isomers will convert to pyranoid benzoates, while furanoid isomers remain as free alcohols[6][7].

Step 3: Chromatographic Separation

-

Concentrate the organic phase under reduced pressure.

-

Load the residue onto a silica gel column. Elute with a hexane/ethyl acetate gradient.

-

The highly lipophilic pyranoid benzoates will elute first, completely resolved from the polar, unreacted furanoid alcohols[6].

Step 4: Hydrolysis (Deprotection)

-

Dissolve the isolated pyranoid benzoates in methanol.

-

Add aqueous NaOH and reflux for 3 hours to cleave the ester bond.

-

Extract with diethyl ether to yield the pure cis- and trans-pyranoid linalool oxide diastereomers, which can now be easily separated from each other via a secondary, high-resolution chromatographic step[6].

Workflow Visualization

The following diagram maps the self-validating logical flow of the chemoselective separation protocol described above.

Fig 1: Chemoselective separation workflow for pyranoid linalool oxide stereoisomers.

References

-

Serra, S., De Simeis, D., & Papili, S. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Chemistry, 3(4), 1247-1257. Available at:[Link]

-

Demyttenaere, J. C. R., et al. (2008). Fungal Biotransformation of (±)-Linalool. Journal of Agricultural and Food Chemistry, 56(10), 3662–3669. Available at:[Link]

-

National Institute of Standards and Technology (NIST). Linalool oxide (pyranoid) trans. NIST Chemistry WebBook, SRD 69. Available at:[Link]

-

Cheméo. (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol (CAS 39028-58-5). Available at:[Link]

Sources

- 1. Linalool oxide (pyranoid) trans [webbook.nist.gov]

- 2. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl- [webbook.nist.gov]

- 3. (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol (CAS 39028-58-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of Linalool Oxide Pyranoid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the pyranoid forms of linalool oxide, specifically focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As key aroma compounds in various essential oils and valuable intermediates in synthetic chemistry, a thorough understanding of their structural elucidation through modern analytical techniques is paramount for researchers in natural products, flavor and fragrance, and medicinal chemistry. This document moves beyond a simple data repository to offer insights into the causality behind experimental choices and to provide a self-validating framework for the interpretation of spectroscopic data.

Introduction to Linalool Oxide Pyranoid

Linalool oxide is a naturally occurring monoterpenoid that exists in several isomeric forms, including the five-membered furanoid and six-membered pyranoid ring structures.[1] Each of these can exist as cis and trans diastereomers, which in turn can be enantiomers, leading to a total of eight stereoisomers.[2] The pyranoid isomers, formally known as 2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran-3-ol, are significant for their distinct floral and slightly woody aroma profiles.[3] Their biosynthesis in plants typically involves the epoxidation of linalool followed by an intramolecular cyclization.[2] The subtle differences in the stereochemistry of these isomers can lead to significant variations in their biological activity and sensory properties, necessitating precise analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including the stereochemical assignment of the linalool oxide pyranoid isomers. High-field NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provide a detailed map of the carbon-hydrogen framework.

Sample Preparation and Experimental Considerations

The quality of NMR data is directly dependent on the purity of the sample. The synthesis of linalool oxide often results in a mixture of furanoid and pyranoid isomers, which can be challenging to separate.[2] A common strategy involves the chemoselective benzoylation of the secondary hydroxyl group of the pyranoid isomers, allowing for their separation from the unreacted furanoid forms via column chromatography. Subsequent hydrolysis yields the pure pyranoid isomers.[2]

For NMR analysis, a sample of 5-10 mg of the purified linalool oxide pyranoid is typically dissolved in 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The key diagnostic signals for the pyranoid structure include those of the vinyl group, the proton on the carbon bearing the hydroxyl group, and the methyl groups.

Table 1: ¹H NMR Spectroscopic Data for trans-Linalool Oxide Pyranoid in CDCl₃ [2]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 5.97 | dd | 17.8, 11.1 |

| H-2'a | 4.99 | d | 17.8 |

| H-2'b | 4.98 | d | 11.1 |

| H-3 | 3.49–3.38 | m | |

| H-4a | 2.12 | dt | 13.6, 3.7 |

| H-4b/H-5 | 1.79–1.51 | m | |

| H-5/H-4b | 1.79–1.51 | m | |

| H-5 | 1.42–1.31 | m | |

| C6-CH₃ | 1.25 | s | |

| C2-CH₃a | 1.17 | s | |

| C2-CH₃b | 1.16 | s |

Note: Specific assignments for the diastereotopic protons and methyl groups can be confirmed through 2D NMR experiments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are typically run to differentiate between CH, CH₂, and CH₃ groups.

Table 2: ¹³C NMR Spectroscopic Data for trans-Linalool Oxide Pyranoid in CDCl₃ [2]

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| C-1' | 146.3 | CH |

| C-2' | 110.6 | CH₂ |

| C-6 | 75.9 | C |

| C-3 | 74.9 | CH |

| C-2 | 73.4 | C |

| C-4 | 32.5 | CH₂ |

| C6-CH₃ | 31.6 | CH₃ |

| C2-CH₃a | 29.5 | CH₃ |

| C-5 | 25.7 | CH₂ |

| C2-CH₃b | 20.8 | CH₃ |

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex stereoisomers.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For linalool oxide pyranoid, COSY correlations would be expected between H-3 and the protons on C-4, and between the protons on C-4 and C-5.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the methyl protons to the quaternary carbons C-2 and C-6 would definitively confirm their positions.

The following diagram illustrates the key HMBC correlations that would be expected for the linalool oxide pyranoid structure.

Caption: Expected key HMBC correlations for linalool oxide pyranoid.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common setup for the analysis of volatile compounds like linalool oxide pyranoid.

GC-MS Experimental Protocol

A typical GC-MS analysis involves the injection of a dilute solution of the sample into a gas chromatograph, where the isomers are separated on a capillary column (e.g., DB-5 or HP-5MS). The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV.

Interpretation of the Mass Spectrum

The mass spectrum of linalool oxide pyranoid does not typically show a prominent molecular ion peak (m/z 170) due to its instability under EI conditions. The fragmentation pattern, however, is highly informative.

Table 3: Key Mass Spectral Fragments for Linalool Oxide Pyranoid [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 155 | 6 | [M-CH₃]⁺ |

| 94 | 76 | [C₆H₁₀O]⁺ |

| 68 | 100 | [C₅H₈]⁺ |

| 59 | 67 | [C₃H₇O]⁺ |

| 43 | 32 | [C₃H₇]⁺ |

The base peak at m/z 68 is a characteristic fragment for many cyclic monoterpenes. The ion at m/z 94 is also a significant and diagnostic fragment. The fragmentation process is often complex, involving rearrangements and the loss of neutral molecules.

The following diagram illustrates a plausible fragmentation pathway leading to some of the key observed ions.

Caption: Simplified proposed fragmentation pathway of linalool oxide pyranoid in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of linalool oxide pyranoid, integrating 1D and 2D NMR with GC-MS, provides a robust framework for its unambiguous identification and structural elucidation. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important class of natural products. The causality-driven approach to interpreting the spectroscopic data, from sample preparation to the fine details of fragmentation and nuclear correlations, empowers scientists to confidently characterize these and related compounds in their own research endeavors.

References

-

PubChem. Linalool oxide pyranoid, (+-)-. National Center for Biotechnology Information. [Link]

-

Serra, S., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Molecules, 26(20), 6259. [Link]

-

NIST. cis-Linalool oxide (pyranoid). in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

NIST. trans-Linalool oxide (pyranoid). in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

The Good Scents Company. (Z)-linalool oxide (pyranoid). [Link]

-

PubChem. Linalool oxide IV. National Center for Biotechnology Information. [Link]

-

Cheméo. trans-Linalool oxide (pyranoid). [Link]

-

NIST. Linalool oxide II (pyran). in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

Inxight Drugs. LINALOOL OXIDE PYRANOID, TRANS-(+)-. [Link]

-

Leffingwell, J.C. The cis-Linalool Oxides (pyranoid). [Link]

- Green, R. L., & Green, J. H. (2009). The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit (Actinidia) species. Chirality, 21(7), 675-682.

-

The Pherobase. Synthesis of cis-pyranoid linalool oxide. [Link]

-

Perfumer & Flavorist. Linalool Oxide. [Link]

- Google Patents. (2002). Process for the production of linalool oxide or of linalool oxide containing mixtures.

-

SpectraBase. TRANS-LINALOOLOXID. [Link]

Sources

The Biological Role of Linalool Oxide Pyranoid: Biosynthesis, Ecological Signaling, and Analytical Methodologies

Executive Summary

Linalool oxide pyranoid (LOP) is a highly specialized, oxygenated monoterpene secondary metabolite characterized by a tetrahydropyran ring[1]. While historically viewed merely as a volatile byproduct of floral scent profiles, modern metabolomics reveals LOP as a critical node in plant defense, cellular detoxification, and cross-kingdom ecological signaling. This whitepaper synthesizes the structural biology, biosynthetic causality, and pharmacological relevance of LOP, while providing field-proven, self-validating analytical methodologies for its stereochemical quantification.

Biosynthetic Causality: The Detoxification Paradigm

Linalool is a ubiquitous monoterpene alcohol utilized by plants for pollinator attraction and direct defense. However, the accumulation of lipophilic linalool is inherently autotoxic, causing targeted damage to cellular membranes and delicate reproductive structures such as pollen tubes[2].

To mitigate this toxicity, plants have evolved a highly efficient oxidative metabolic shunt. Cytochrome P450 enzymes—specifically from the CYP76 family, such as CYP76C1 characterized in Arabidopsis thaliana—catalyze the mono-epoxidation of linalool to form the reactive intermediate 6,7-epoxylinalool[3].

The causality of the subsequent step is driven by intramolecular thermodynamics. The epoxide undergoes cyclization, where the regioselectivity of the ring closure dictates the final molecular architecture. A 5-exo-tet cyclization yields the five-membered furanoid ring, whereas a 6-endo-tet cyclization produces the six-membered pyranoid ring (LOP)[2]. This enzymatic conversion neutralizes the cytotoxicity of linalool, transforming it into a stable, volatile compound that can be safely emitted into the environment[3].

Caption: Linalool oxide pyranoid biosynthesis and detoxification pathway.

Ecological Signaling and Vector Pharmacology

Once synthesized, LOP serves distinct ecological functions that are highly dependent on its stereochemistry.

Plant-Insect Mutualism and Defense: In species like Magnolia champaca, trans-pyranoid linalool oxide is a dominant floral volatile, acting as a primary olfactory cue for nocturnal pollinators[4]. Conversely, LOP emission is also a dynamic response to herbivore damage. In tea plants, the volatile profile shifts dramatically in response to leafhopper density, utilizing linalool oxides as an indirect defense mechanism to attract predatory insects[5].

Vector Ecology and Disease Surveillance: From a pharmacological and epidemiological perspective, LOP exhibits profound cross-kingdom signaling capabilities. Recent studies demonstrate that LOP acts as a potent, generalist plant-based lure for dangerous hematophagous vectors, including Aedes aegypti (dengue) and Rift Valley fever mosquitoes[6]. Mosquitoes utilize these specific plant metabolites to locate nectar sources for metabolic energy. Consequently, LOP is now a critical target molecule for drug development professionals and epidemiologists designing advanced, biomimetic trapping systems for disease surveillance[6].

Quantitative Data Synthesis

Because LOP possesses multiple stereocenters, it exists as four distinct pyranoid stereoisomers: (3R,6S), (3S,6S), (3R,6R), and (3S,6R). Enantiomeric pairs exhibit divergent biological activities and olfactory profiles depending on whether they originated from (S)- or (R)-linalool[2].

Table 1: Stereoisomeric Profile and Biological Activity of Linalool Oxides

| Metabolite Class | Precursor | Major Stereoisomers | Sensory / Olfactory Profile | Representative Plant Source | Ecological Role |

| Pyranoid Linalool Oxide | (S)-Linalool | (3S,6S)-cis / (3R,6S)-trans | Sweet, floral, creamy | Magnolia champaca[4] | Pollinator attraction, Mosquito lure[6] |

| Pyranoid Linalool Oxide | (R)-Linalool | (3R,6R)-cis / (3S,6R)-trans | Earthy, leafy, green | Camellia sinensis (Tea)[5] | Indirect herbivore defense |

| Furanoid Linalool Oxide | (S)/(R)-Linalool | (2R,5S)-cis / (2S,5S)-trans | Lavender-like, woody | Arabidopsis thaliana[3] | Floral antagonist defense |

Experimental Methodology: Self-Validating Stereoisomer Quantification

Standard liquid extraction and non-polar GC-MS workflows are insufficient for LOP analysis. Liquid extraction often introduces solvent artifacts or induces artificial, acid-catalyzed cyclization of epoxides, skewing the natural pyranoid/furanoid ratio. Furthermore, standard columns co-elute enantiomers, conflating biological data.

As an Application Scientist, I mandate an in vivo Headspace Solid-Phase Microextraction (HS-SPME) coupled with Enantioselective Gas Chromatography-Mass Spectrometry (Chiral GC-MS). This protocol is designed as a self-validating system .

Caption: Self-validating HS-SPME-GC-MS workflow for LOP quantification.

Step-by-Step Protocol:

Step 1: In Situ Headspace Sampling & Isotopic Spiking

-

Procedure: Enclose the living plant tissue (e.g., floral organ) in a dynamic headspace glass chamber. Introduce 10 ng of 13C -labeled linalool into the chamber as an internal standard.

-

Causality: In vivo sampling prevents enzymatic degradation caused by tissue homogenization.

-

Self-Validation Checkpoint: The recovery rate of the 13C -linalool internal standard explicitly validates the extraction efficiency and accounts for any competitive binding on the fiber matrix.

Step 2: HS-SPME Extraction

-

Procedure: Expose a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes at 25°C.

-

Causality: The bipolar selectivity of PDMS/DVB optimally captures both the lipophilic terpene backbone and the polar hydroxyl group of LOP without requiring heat, which could artificially trigger epoxide cyclization.

Step 3: Chiral Chromatography

-

Procedure: Thermally desorb the fiber into the GC inlet. Route the sample through a cyclodextrin-based chiral stationary phase column (e.g., MEGA-DEX).

-

Causality: Insect olfactory receptors are highly stereoselective. Resolving the (3S,6S) and (3R,6S) diastereomers is mandatory to correlate the chemical data with biological vector attraction[6].

Step 4: MS/MS Fragmentation and Structural Validation

-

Procedure: Analyze the eluent using a triple quadrupole mass spectrometer in Electron Ionization (EI) mode.

-

Self-Validation Checkpoint: LOP must be differentiated from its furanoid counterpart. Validate the pyranoid ring structure by confirming the molecular ion at m/z 170 [M+] , alongside characteristic pyranoid fragmentation peaks at m/z 59 and 43[1]. If the m/z 170 peak is absent, the cyclization failed or the target metabolite degraded prior to reaching the detector.

References

-

Boachon, B., et al. "CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists." The Plant Cell / Oxford Academic. URL:[Link]

-

Ginglinger, C. M., et al. "Monoterpenol Oxidative Metabolism: Role in Plant Adaptation and Potential Applications." Frontiers in Plant Science. URL:[Link]

-

National Center for Biotechnology Information. "Linalool oxide pyranoid, (+-)- | C10H18O2 | CID 26396." PubChem / NIH. URL:[Link]

-

Nyasembe, V. N., et al. "Linalool oxide: Generalist plant based lure for mosquito disease vectors." Parasites & Vectors / ResearchGate. URL:[Link]

-

Dhandapani, S., et al. "Integrated metabolome and transcriptome analysis of Magnolia champaca identifies biosynthetic pathways for floral volatile organic compounds." PMC / NIH. URL:[Link]

-

Xin, Z., et al. "Changes in Tea Plant Secondary Metabolite Profiles as a Function of Leafhopper Density and Damage." Frontiers in Plant Science. URL:[Link]

Sources

- 1. Linalool oxide pyranoid, (+-)- | C10H18O2 | CID 26396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Monoterpenol Oxidative Metabolism: Role in Plant Adaptation and Potential Applications [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Changes in Tea Plant Secondary Metabolite Profiles as a Function of Leafhopper Density and Damage [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Olfactory properties and aroma profile of linalool oxide pyranoid isomers.

A Technical Whitepaper for Flavor Chemists and Drug Development Professionals

Executive Summary

Linalool oxides are critical monoterpene derivatives that profoundly influence the aroma profiles of botanicals, beverages, and essential oils. While the linear monoterpene alcohol linalool is ubiquitous, its oxidative metabolism yields eight distinct stereoisomers divided into furanoid (5-membered ring) and pyranoid (6-membered ring) configurations[1]. For researchers in flavor chemistry and pharmacology, distinguishing between these isomers is paramount. The pyranoid isomers—specifically cis- and trans-pyranoid linalool oxides—exhibit unique olfactory properties, distinct from their furanoid counterparts, contributing essential floral, woody, and green notes to complex matrices like wine, green tea, and Osmanthus fragrans[2][3][4].

This guide provides an in-depth technical analysis of the structural chemistry, olfactory profiling, and analytical workflows required to isolate and characterize linalool oxide pyranoid isomers.

Biosynthetic Pathways and Stereochemistry

The biosynthesis and laboratory-scale synthesis of linalool oxides proceed via the regioselective mono-epoxidation of linalool's trisubstituted double bond. This reaction yields the intermediate 6,7-epoxylinalool, which subsequently undergoes an acid-catalyzed intramolecular cyclization[1][5].

Because this cyclization is governed by both kinetic and thermodynamic controls, the resulting mixture heavily favors the furanoid isomers (~81%) over the pyranoid isomers (~19%)[6]. The pyranoid derivatives exist as cis and trans geometric isomers, which present significant analytical challenges due to their nearly identical mass fragmentation patterns[2].

Biosynthetic and synthetic pathway from Linalool to its Pyranoid and Furanoid Oxide Isomers.

Olfactory Profiling: Pyranoid vs. Furanoid Configurations

Chiral recognition by G-protein coupled olfactory receptors (GPCRs) means that even minor stereochemical variations drastically alter perceived aroma. While furanoid linalool oxides are characterized by a lavender-like aroma dominated by a black tea profile, the pyranoid isomers are more obviously floral, sweet, and woody, lacking the distinct tea-like resemblance[1][7].

In sensory-directed flavor analyses of green tea and sweet osmanthus, cis-linalool oxide (pyranoid) is frequently identified as a high-impact aroma-active compound, contributing green and citrus notes accompanied by floral sweetness[3][8].

Table 1: Quantitative Distribution and Olfactory Metrics of Linalool Oxides

| Compound | Ring Structure | Synthetic Yield (Crude) | Aroma Descriptors | GC-O Aroma Intensity (AI) | Odor Threshold (μg/L) |

| cis-Linalool oxide (furanoid) | 5-membered | 39% | Lavender, black tea | High | - |

| trans-Linalool oxide (furanoid) | 5-membered | 42% | Lavender, black tea | High | - |

| cis-Linalool oxide (pyranoid) | 6-membered | 10% | Floral, sweet, green | 2.56 | - |

| trans-Linalool oxide (pyranoid) | 6-membered | 9% | Woody, refreshing | - | 3000 |

(Note: Synthetic yields are based on acid-catalyzed cyclization[6]. GC-O Aroma Intensities and thresholds vary by matrix, such as green tea[4][8].)

Analytical Workflows: GC-O and GC-MS Profiling

To accurately profile the olfactory impact of pyranoid isomers, Gas Chromatography-Olfactometry (GC-O) coupled with Mass Spectrometry (MS) is the gold standard.

GC-O/MS analytical workflow for the simultaneous chemical and sensory profiling of odorants.

Protocol 1: Extraction and GC-O/MS Profiling of Linalool Oxide Pyranoid Isomers

Objective: To isolate, identify, and quantify the sensory contribution of pyranoid isomers in complex matrices without inducing thermal artifacts.

-

Step 1: Sample Preparation & Extraction (HS-SPME)

-

Action: Incubate 3g of sample in a 20 mL headspace vial with saturated NaCl at 40 °C for 20 min. Extract volatiles using a DVB/CAR/PDMS solid-phase microextraction fiber[9].

-

Causality: High-temperature extractions (e.g., steam distillation) catalyze the thermal rearrangement of linalool into its oxidized derivatives, creating artificial artifacts. HS-SPME at 40 °C preserves the native cis/trans ratios of the pyranoid isomers. Saturated NaCl decreases the solubility of organic volatiles in the aqueous phase (salting-out effect), driving them into the headspace.

-

-

Step 2: Thermal Desorption and GC Separation

-

Action: Desorb the fiber in the GC injector at 250 °C for 5 min. Separate analytes using a non-polar capillary column (e.g., HP-5MS) with a slow temperature gradient (40 °C to 260 °C at 5 °C/min)[9].

-

Causality: A slow temperature ramp is critical to resolve the closely eluting cis and trans pyranoid isomers, which are frequently misannotated due to their identical mass spectra[2].

-

-

Step 3: Effluent Splitting and Detection

-

Action: Split the column effluent 1:1 between the Mass Spectrometer (MS) and the Olfactory Detection Port (ODP) maintained at 250 °C[4].

-

Causality: The 1:1 split ratio ensures the physical arrival of the eluate at the human assessor's nose exactly coincides with the MS peak generation. This allows the precise matching of the m/z fragmentation pattern to the subjective aroma descriptor.

-

-

Step 4: Self-Validation via Linear Retention Indices (LRI)

-

Action: Run a homologous series of n-alkanes (C8–C20) under identical GC conditions. Calculate the LRI for each peak.

-

Validation Logic: Because cis and trans pyranoid isomers yield indistinguishable MS fragmentation patterns, MS alone cannot definitively assign stereochemistry. The system validates itself by comparing the calculated LRI against authentic reference standards. (Expertise Insight: Historically, the geometric isomers of pyranoid linalool oxides have been frequently misannotated in literature. On a non-polar column, the first eluted pyranoid isomer is the trans isomer, followed by the cis isomer[2]. LRI validation prevents the propagation of this error).

-

Laboratory-Scale Synthesis and Isolation

Obtaining pure pyranoid isomers for pharmacological testing or flavor formulation requires rigorous synthetic workflows, as standard chromatography fails to separate the furanoid and pyranoid mixtures efficiently.

Protocol 2: Laboratory-Scale Synthesis and Isolation of Pyranoid Isomers

Objective: To synthesize and isolate pure cis- and trans-pyranoid linalool oxides from a racemic linalool starting material.

-

Step 1: Epoxidation and Acid-Catalyzed Cyclization

-

Action: Subject linalool to regioselective mono-epoxidation to form 6,7-epoxylinalool. Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the reaction mixture[6].

-

Causality: The epoxidation targets the trisubstituted double bond. PTSA catalyzes the intramolecular cyclization of the epoxy-alcohol. This reaction is under kinetic and thermodynamic control, yielding a crude mixture heavily favoring furanoid isomers (~81%) over pyranoid isomers (~19%)[1][6].

-

-

Step 2: Chemoselective Benzoylation

-

Action: Treat the crude isomer mixture with benzoyl chloride. Chromatographically separate the resulting esters from the unreacted mixture[1].

-

Causality: The furanoid and pyranoid isomers are notoriously difficult to separate via standard silica gel chromatography. Benzoylation is chemoselective; it specifically targets the secondary alcohol functional group present only on the pyranoid oxides (forming benzoate esters), leaving the furanoid oxides unreacted and allowing for easy separation[1][6].

-

-

Step 3: Hydrolysis and Self-Validation

-

Action: Hydrolyze the isolated benzoate esters to yield a pure mixture of cis- and trans-pyranoid linalool oxides. Separate the cis and trans forms via chromatography[1].

-

Validation Logic: The protocol is self-validating through Nuclear Magnetic Resonance (NMR) spectroscopy. Successful benzoylation is confirmed by the disappearance of the secondary alcohol proton signal and the appearance of aromatic signals in the 1H-NMR spectrum. Subsequent hydrolysis is validated by the return of the hydroxyl signal, confirming the structural integrity of the isolated pyranoid isomers[6].

-

Conclusion

The olfactory properties of linalool oxide pyranoid isomers represent a fascinating intersection of stereochemistry and sensory perception. While they are minor products of linalool oxidation compared to their furanoid counterparts, their distinct floral, woody, and green aroma profiles make them indispensable in flavor chemistry. By employing rigorous, self-validating analytical workflows like GC-O with LRI confirmation, and leveraging chemoselective synthetic pathways, researchers can accurately harness the sensory and pharmacological potential of these complex monoterpenes.

References

-

Meta-Analysis of the Core Aroma Components of Grape and Wine Aroma. nih.gov.[2]

-

A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. semanticscholar.org.[6]

-

A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. mdpi.com.[1]

-

Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS. nih.gov.[3]

-

Fungal Biotransformation of (±)-Linalool. acs.org.[5]

-

List of Aroma Chemicals | Our Products | NIPPON TERPENE CHEMICALS, INC.. nipponterpene.co.jp.[7]

-

The enhancement of flowery-like aroma in green tea under optimized processing conditions by sensory-directed flavor analysis. nih.gov.[8]

-

Insight into the Volatile Profiles and Key Odorants of Rizhao Green Tea by Application of SBSE-GC-MS, OAVs and GC-O Analysis. mdpi.com.[4]

-

The aroma characteristics of oolong tea are jointly determined by processing mode and tea cultivars. nih.gov.[10]

-

Comparative Evaluation of Key Aroma-Active Compounds in Sweet Osmanthus (Osmanthus fragrans Lour.) with Different Enzymatic Treatments. acs.org.[9]

Sources

- 1. A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Insight into the Volatile Profiles and Key Odorants of Rizhao Green Tea by Application of SBSE-GC-MS, OAVs and GC-O Analysis [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. List of Aroma Chemicals | Our Products | NIPPON TERPENE CHEMICALS, INC. [nipponterpene.co.jp]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Discovery and history of Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI).

(Commonly known as 6,7-Epoxylinalool)

Executive Summary

Oxiranepropanol,alpha-ethenyl-alpha,3,3-trimethyl-(9CI), universally referred to in the literature as 6,7-epoxylinalool , is a critical intermediate in the oxidative metabolism of monoterpenes. Serving as the biochemical bridge between the ubiquitous plant volatile linalool and complex furanoid/pyranoid linalool oxides, this compound plays an essential role in plant-insect interactions, floral scent emission, and the flavor profiles of high-value agricultural products like wine, tea, and cocoa. This whitepaper elucidates its historical discovery, mechanistic enzymology, and modern biocatalytic applications.

Historical Context and Discovery

The structural elucidation and synthesis of monoterpene derivatives accelerated in the mid-20th century with the advent of gas chromatography.

-

Chemical Synthesis (1963): The first unambiguous chemical synthesis of 6,7-epoxylinalool was reported by Felix et al. in 1963 . By subjecting linalool to controlled epoxidation, researchers demonstrated that 6,7-epoxylinalool acts as an unstable intermediate that readily undergoes acid-catalyzed intramolecular cyclization to form furanoid (5-membered) and pyranoid (6-membered) linalool oxides.

-

Biological Discovery (1994): The biological relevance of 6,7-epoxylinalool was firmly established by Pichersky et al. during their seminal studies on the floral scent of Clarkia breweri. They demonstrated that linalool, produced by linalool synthase (LIS), is enzymatically oxidized in the pistils to 6,7-epoxylinalool. This localized metabolism was proposed as a dual-purpose mechanism: generating potent olfactory cues for pollinators while detoxifying high concentrations of linalool to protect pollen tube development.

Chemical Identity and Quantitative Data

As an oxygenated monoterpene derivative, 6,7-epoxylinalool contains both a tertiary alcohol and an oxirane (epoxide) ring. Its high reactivity makes it a transient molecule in vivo, rapidly converting into more stable cyclic oxides.

Table 1: Physicochemical Properties of 6,7-Epoxylinalool

| Property | Value |

| IUPAC Name | 5-(3,3-dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol |

| CAS Registry Number | 15249-35-1 |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| Density (Predicted) | 0.951 ± 0.06 g/cm³ |

| Boiling Point (Predicted) | 228.6 ± 13.0 °C |

| LogP | 1.88 |

| Topological Polar Surface Area (TPSA) | 32.76 Ų |

Biosynthetic Pathways & Mechanistic Enzymology

In higher plants, the biosynthesis of linalool oxides is tightly regulated. The pathway begins with the conversion of geranyl pyrophosphate (GPP) to linalool. Subsequently, cytochrome P450 monooxygenases (e.g., CYP111A in Chimonanthus praecox) catalyze the stereoselective epoxidation of the 6,7-double bond of linalool to yield 6,7-epoxylinalool .

Because the epoxide ring is highly strained, 6,7-epoxylinalool undergoes rapid cyclization. This can occur via acid-catalyzed non-enzymatic pathways or via specific cyclases, resulting in four distinct diastereomeric pairs of linalool oxides (cis/trans furanoid and cis/trans pyranoid forms).

Biosynthetic pathway of 6,7-epoxylinalool and its cyclization into linalool oxides.

Industrial & Biocatalytic Applications

The flavor and fragrance industry heavily relies on linalool oxides for their sweet, floral, and earthy notes, which are vital for reconstructing wild strawberry, tea, and fine cocoa aromas. Because chemical synthesis often yields racemic mixtures with inferior olfactory properties, biocatalytic production using fungal strains has become the industry standard.

Studies have identified specific fungi, such as Corynespora cassiicola and Aspergillus niger, capable of highly stereoselective oxyfunctionalization of (±)-linalool. In these microbial systems, (3S,6S)- and (3R,6S)-6,7-epoxylinalool act as the dominating key intermediates, achieving conversion yields close to 100% .

Experimental Protocols: Fungal Biotransformation and Analysis

To isolate and validate the transient 6,7-epoxylinalool intermediate and its subsequent oxide derivatives, a robust, self-validating biotransformation protocol is required. The following methodology ensures high stereoselectivity and precise analytical quantification.

Causality in Experimental Design:

-

Precursor Feeding Strategy: Linalool is toxic to many microbes at high concentrations. A fed-batch feeding strategy is utilized to maintain sub-lethal concentrations while maximizing the bioconversion yield.

-

SPME-GC-MS: Solid-Phase Microextraction (SPME) is chosen over liquid-liquid extraction to prevent the thermal or solvent-induced degradation of the highly reactive epoxide intermediate.

-

Self-Validation: The protocol mandates parallel negative controls (heat-killed cultures) to differentiate enzymatic epoxidation from spontaneous auto-oxidation.

Step-by-step biotransformation workflow for synthesizing 6,7-epoxylinalool derivatives.

Protocol: Biocatalytic Synthesis and GC-MS Validation

Step 1: Fungal Cultivation

-

Inoculate Corynespora cassiicola (DSM 62485) into 250 mL baffled flasks containing 100 mL of standard malt extract broth.

-

Incubate at 24°C on a rotary shaker at 150 rpm for 72 hours until the exponential growth phase is reached.

-

Control: Prepare a parallel flask and autoclave it at 121°C for 15 minutes to serve as a heat-killed negative control.

Step 2: Fed-Batch Precursor Feeding

-

Dissolve (±)-linalool in ethanol (1:1 v/v) to serve as the substrate stock.

-

Feed the substrate into the active and control cultures at a rate of 150 mg/L per day.

-

Causality: Continuous low-dose feeding prevents substrate inhibition and cytotoxicity, allowing the intracellular P450 enzymes to efficiently process the linalool into 6,7-epoxylinalool.

Step 3: Biotransformation & Sampling

-

Allow the biotransformation to proceed for 5 days.

-